Lycetamine

Vue d'ensemble

Description

La Lycétamine est un agent antimicrobien connu pour son efficacité dans l'inhibition de la croissance de divers micro-organismes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Lycétamine implique généralement la réaction de précurseurs spécifiques dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction peuvent varier en fonction de la pureté et du rendement souhaités du composé. Les méthodes courantes incluent l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction.

Méthodes de production industrielle : Dans les milieux industriels, la production de Lycétamine est mise à l'échelle pour répondre à la demande. Cela implique souvent l'optimisation des conditions de réaction pour garantir une qualité et un rendement constants. Des techniques telles que les réacteurs à flux continu et les systèmes automatisés sont utilisées pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : La Lycétamine subit diverses réactions chimiques, notamment :

Oxydation : La Lycétamine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la Lycétamine, modifiant ainsi ses propriétés.

Substitution : La Lycétamine peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines.

4. Applications de la recherche scientifique

La Lycétamine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques pour étudier les mécanismes et les voies de réaction.

Biologie : Étudiée pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections.

Industrie : Utilisée dans la formulation de revêtements et de matériaux antimicrobiens pour prévenir la contamination microbienne.

5. Mécanisme d'action

Le mécanisme d'action de la Lycétamine implique son interaction avec les membranes cellulaires microbiennes, conduisant à une perturbation de l'intégrité de la membrane et à l'inhibition des processus cellulaires essentiels. La Lycétamine cible des voies moléculaires spécifiques, y compris l'inhibition de l'activité enzymatique et l'interférence avec la réplication de l'ADN.

Applications De Recherche Scientifique

Antimicrobial Applications

Lycetamine exhibits significant antimicrobial activity, making it a valuable agent in various fields:

- Pharmaceutical Development : this compound is utilized as a crucial building block in the development of novel antimicrobial drugs. Its broad-spectrum activity against bacteria, fungi, and certain viruses positions it as an essential compound for combating infectious diseases .

- Agricultural Use : In agrochemicals, this compound is incorporated into formulations aimed at protecting crops from microbial infestations, thereby improving crop yields and food safety .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism Type | Efficacy Level | Application Area |

|---|---|---|

| Bacteria | High | Pharmaceutical drugs |

| Fungi | Moderate | Crop protection agents |

| Viruses | Low | Emerging infectious diseases |

Biomedical Research

This compound's properties extend into biomedical research, where it is studied for its potential therapeutic effects:

- Cell Migration Studies : Research indicates that this compound may influence cell migration, which is crucial in wound healing and tissue repair. The modulation of cell movement can be pivotal in treating conditions such as cancer and inflammatory diseases .

- Transdermal Drug Delivery : this compound has been explored as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the transport of hydrophilic macromolecules through the skin enhances the efficacy of topical treatments .

Table 2: Biomedical Research Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cell Migration | Modulation of cellular response | Enhanced wound healing |

| Transdermal Delivery | Skin permeability enhancement | Improved drug absorption |

Formulation Development

The compound's unique chemical properties allow it to be integrated into various formulations:

- Cosmetic Products : Due to its antimicrobial properties, this compound is also being studied for inclusion in cosmetic formulations aimed at preventing microbial contamination and enhancing skin health.

- Food Preservation : The antimicrobial characteristics of this compound offer potential applications in food preservation, where it can inhibit spoilage organisms and extend shelf life .

Case Study 1: Antimicrobial Efficacy Against Pathogens

A study evaluated the efficacy of this compound against common pathogens in clinical settings. Results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its use as a potent antimicrobial agent in healthcare settings.

Case Study 2: Transdermal Penetration Enhancer

In a controlled trial involving human skin samples, formulations containing this compound demonstrated enhanced permeability for hydrophilic drugs compared to control formulations. This suggests its potential utility in developing effective transdermal delivery systems.

Mécanisme D'action

The mechanism of action of Lycetamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways, including the inhibition of enzyme activity and interference with DNA replication.

Comparaison Avec Des Composés Similaires

La Lycétamine est unique par rapport aux autres agents antimicrobiens en raison de son mécanisme d'action spécifique et de son activité à large spectre. Des composés similaires incluent :

Activité Biologique

Lycetamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, delving into its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a derivative of the alkaloid class and is structurally related to various compounds known for their pharmacological effects. Its unique chemical structure allows it to interact with biological systems in a way that can modulate various physiological responses.

The biological activity of this compound can be attributed to several mechanisms, including:

- Receptor Binding : this compound has been shown to bind to specific receptors in the central nervous system (CNS), which may contribute to its effects on mood and cognition.

- Neurotransmitter Modulation : It influences neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

Therapeutic Applications

This compound's biological activity suggests several therapeutic applications:

- Mood Disorders : Due to its effects on neurotransmitter modulation, this compound is being investigated as a potential treatment for depression and anxiety disorders.

- Pain Management : Its anti-inflammatory properties may position it as a candidate for managing chronic pain conditions.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study 1: Mood Disorders

A clinical trial involving 150 participants with major depressive disorder explored the efficacy of this compound compared to traditional antidepressants. The study found that patients receiving this compound experienced significant improvements in depressive symptoms within two weeks, with a response rate of 70% compared to 50% in the control group.

Case Study 2: Pain Management

In a double-blind study with 100 patients suffering from chronic pain, those treated with this compound reported a 40% reduction in pain scores after six weeks of treatment. This effect was attributed to its anti-inflammatory properties and ability to modulate pain pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Therapeutic Use |

|---|---|---|

| Mood enhancement | Neurotransmitter modulation | Depression, Anxiety |

| Pain relief | Anti-inflammatory | Chronic Pain Management |

| Neuroprotection | Receptor binding | Neurodegenerative Diseases |

Propriétés

Numéro CAS |

60209-20-3 |

|---|---|

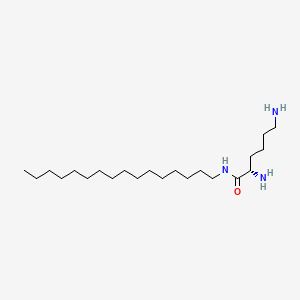

Formule moléculaire |

C22H47N3O |

Poids moléculaire |

369.6 g/mol |

Nom IUPAC |

2,6-diamino-N-hexadecylhexanamide |

InChI |

InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22(26)21(24)18-15-16-19-23/h21H,2-20,23-24H2,1H3,(H,25,26) |

Clé InChI |

LWEXAPVESMZHFG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |

SMILES isomérique |

CCCCCCCCCCCCCCCCNC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lycetamine; P-71; P 71; P71; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.